ethyl 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate
Description
This compound features a complex heterocyclic scaffold comprising a [1,2,4]triazolo[1,5-c]quinazoline core substituted with 8,9-dimethoxy groups, a 3,5-dimethylpyrazole-ethyl side chain, and a sulfanyl-linked ethyl acetate moiety. The ethyl acetate group may enhance solubility, while the methoxy and sulfanyl substituents could influence metabolic stability and binding affinity .
Synthetic routes for analogous compounds (e.g., triazolo-pyrimidines or pyrazole-acetates) often involve cyclization reactions, Cu-catalyzed click chemistry, or condensation of hydrazine derivatives with ketones/esters . While direct synthesis data for this specific compound is unavailable, methods from related studies (e.g., ) suggest that its preparation likely involves multi-step functionalization of the quinazoline core with pyrazole-ethyl and sulfanyl-acetate groups.
Properties
IUPAC Name |
ethyl 2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4S/c1-6-32-20(29)12-33-22-23-16-11-18(31-5)17(30-4)10-15(16)21-24-19(26-28(21)22)7-8-27-14(3)9-13(2)25-27/h9-11H,6-8,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNOBIBKRMHDFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)CCN4C(=CC(=N4)C)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine.
Construction of the triazoloquinazoline core: This involves the reaction of appropriate substituted anilines with formamide and subsequent cyclization.
Thioacetate linkage:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl ({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrazole and triazoloquinazoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .
Scientific Research Applications
Ethyl ({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may modulate signaling pathways such as apoptosis, cell cycle regulation, and oxidative stress response.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural and functional differences between the target compound and its closest analogs:
Pharmacological and Functional Differences
- Adenosine Receptor Affinity: The target compound’s triazoloquinazoline core and pyrazole-ethyl side chain resemble ligands for adenosine receptors (A1, A2A, A3), which regulate physiological processes like inflammation and ischemia . Its methoxy groups may enhance lipophilicity and receptor binding compared to simpler triazolo-pyrimidines (e.g., compound in ), which lack polar substituents .
- Enzyme Inhibition Potential: Unlike the diphenyl-pyrazolo-triazolo-pyrimidine in (a confirmed xanthine oxidase inhibitor), the target compound’s sulfanyl group and quinazoline core may redirect activity toward kinases or proteases .
- Metabolic Stability: The 8,9-dimethoxy groups in the target compound could reduce oxidative metabolism compared to analogs with cyano or hydroxy groups (e.g., ), which are prone to enzymatic hydrolysis .
Biological Activity
Ethyl 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 585.61 g/mol. Its structure includes a pyrazole moiety, which is known for various biological activities, particularly in drug design.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways. For instance, similar compounds have shown inhibition of phospholipase A2 (PLA2), which is crucial in inflammatory responses .
- Anticancer Properties : Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines. For example, derivatives of pyrazole have been reported to exhibit significant cytotoxicity against HCT116 and MCF-7 cell lines with IC50 values in the low micromolar range .
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds. The following table summarizes the IC50 values for various cell lines:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 1.1 |
| Compound B | MCF-7 | 3.3 |
| Compound C | HepG2 | 1.6 |
These findings suggest that this compound could possess similar or enhanced anticancer properties due to its structural components.
Anti-inflammatory Activity
The pyrazole derivatives are also being researched for their anti-inflammatory effects. For instance, compounds with similar scaffolds have been shown to reduce inflammation markers in preclinical models by inhibiting inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole-based compounds:
- Cytotoxicity Studies : A study conducted by Kumar et al. demonstrated that a series of pyrazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines including HepG2 and HCT116. The study emphasized the importance of substituents on the pyrazole ring for enhancing activity .
- Mechanistic Insights : Research has indicated that the interaction between these compounds and cellular targets often involves complex mechanisms such as apoptosis induction and cell cycle arrest at critical phases (SubG1/G1) .
- In Vivo Studies : Preliminary in vivo studies are necessary to further validate the therapeutic potential of this compound in animal models.
Q & A
Q. What are the optimal synthetic strategies for constructing the triazoloquinazoline core in this compound?
The triazoloquinazoline scaffold can be synthesized via cyclocondensation reactions using substituted hydrazine derivatives and carbonyl-containing precursors. For example, refluxing in ethanol with stoichiometric equivalents of reactants (e.g., 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives) under acidic or basic conditions is a common approach . Flow chemistry methods, such as those involving continuous-flow reactors with precise temperature and residence time control, may improve yield and reproducibility, as demonstrated in analogous diazomethane syntheses .
Q. How can researchers ensure purity and structural fidelity during synthesis?
Post-synthesis purification typically involves recrystallization from solvent mixtures like DMF-EtOH (1:1) or ethanol, followed by analytical validation. Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) can monitor reaction progress . Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure and detecting impurities, especially in multi-step syntheses involving thioether linkages .
Q. What solvent systems are compatible with the sulfanyl acetate functional group?
Polar aprotic solvents (e.g., DMF, DMSO) are preferred for reactions involving sulfur-containing intermediates due to their ability to stabilize thiolate anions. Ethanol and methanol are suitable for recrystallization but may require additives like acetic acid to prevent premature oxidation of the sulfanyl group .
Advanced Research Questions
Q. How can Bayesian optimization or heuristic algorithms improve reaction yields for this compound?
Bayesian optimization can systematically explore reaction parameters (e.g., temperature, stoichiometry, catalyst loading) with fewer experimental iterations compared to traditional design-of-experiments (DoE) methods. For example, optimizing the coupling of diazonium salts with phenolic intermediates (a step relevant to analogous azo-linked compounds) achieved >90% yield in some cases by iteratively modeling reaction landscapes . Heuristic algorithms may also resolve contradictions in yield data caused by non-linear parameter interactions .
Q. What analytical techniques resolve contradictions in spectral data for structurally similar derivatives?
Discrepancies in NMR or IR spectra (e.g., unexpected shifts in aromatic proton signals) may arise from conformational isomerism or residual solvents. X-ray crystallography, as applied to triazole-pyrazole hybrids , provides definitive structural validation. Computational tools like density functional theory (DFT) simulations can model electronic environments to predict and reconcile spectral anomalies .
Q. How do substituents on the pyrazole ring influence bioactivity?
Methyl groups at the 3- and 5-positions of the pyrazole ring (as in this compound) enhance steric stabilization and may modulate interactions with biological targets. Docking studies of analogous triazole-thiazole hybrids suggest that electron-donating groups (e.g., methoxy, methyl) improve binding affinity to enzymes like xanthine oxidase or kinase targets . Comparative SAR studies using substituted pyrazole derivatives are recommended to isolate electronic vs. steric effects .
Methodological Guidance
Designing experiments to evaluate hydrolytic stability of the sulfanyl acetate moiety:
- Step 1: Prepare buffered solutions (pH 2–10) to simulate physiological conditions.
- Step 2: Monitor degradation via HPLC at timed intervals, using UV detection at λ = 254 nm (sensitive to aromatic and sulfur-containing groups).
- Step 3: Compare half-life (t½) across pH levels to identify stability thresholds. Ethyl acetate esters are prone to alkaline hydrolysis, so pH 7.4 (physiological) and pH 9 (intestinal) are critical test points .
Addressing low yields in thioether bond formation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
